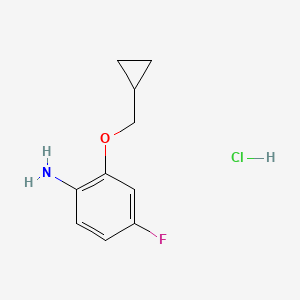
2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride
Descripción general
Descripción
This usually includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its potential reactions with other compounds under various conditions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Convenient Preparation of Fluoroalkenes : A study describes the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes from chlorofluorocyclopropanes, highlighting fluoroalkenes' utility in cycloaddition reactions, which could be relevant for the synthesis or modification of fluoroaniline derivatives (Patrick et al., 2002).
Biological Applications and Bioactivation
- Bioactivation of Fluoroanilines : Research on the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, shows that these compounds can undergo cytochrome P450-dependent monooxygenation, leading to the formation of reactive benzoquinoneimines. This process is significant for understanding the biological activity and potential toxicity of fluoroaniline derivatives (Rietjens & Vervoort, 1991).
Imaging and Sensing Applications
- Fluorescent Probes for Biological Imaging : A study on the development of cyanine-based fluorescent probes highlights their application in optical imaging and drug delivery. Such probes, designed for near-infrared (NIR) fluorescence imaging, demonstrate the potential use of fluoroaniline derivatives in creating sensitive imaging agents for biomedical research (Gorka et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, potential health effects, and safety precautions needed when handling it.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthesis methods, potential applications, or further studies needed to understand the compound’s properties or effects.
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-4-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7;/h3-5,7H,1-2,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDCLFAAUWMVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



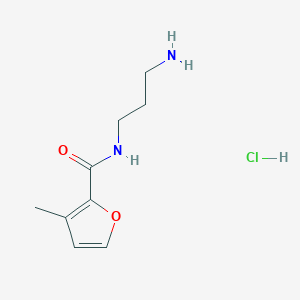
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)
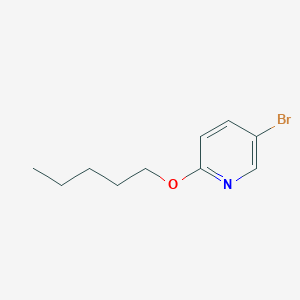
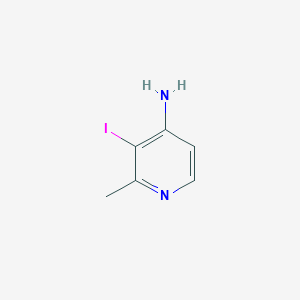
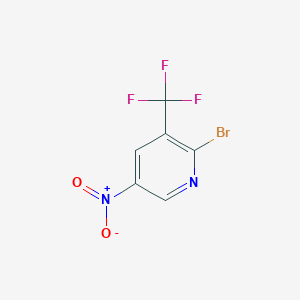
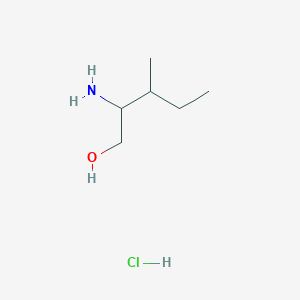
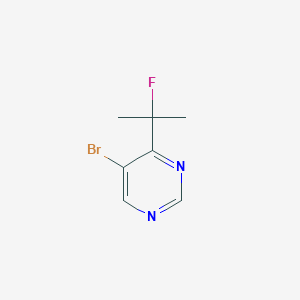
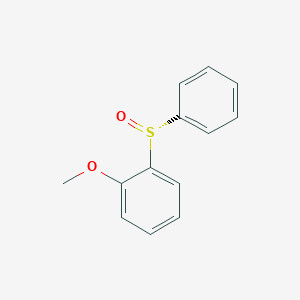
![tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523411.png)
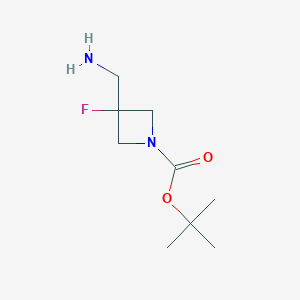
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)
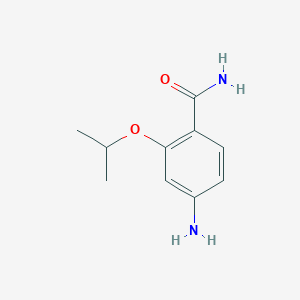
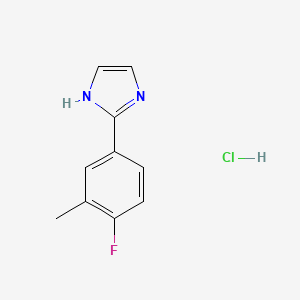
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol](/img/structure/B1523417.png)